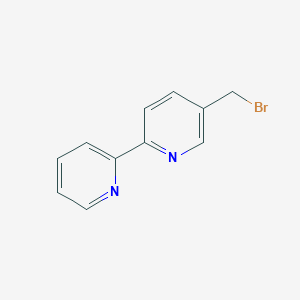
5-(bromomethyl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bipyridine, 5-(bromomethyl)- is a chemical compound with the molecular formula C11H9BrN2 and a molecular weight of 249.11 g/mol . It is a derivative of bipyridine, where a bromomethyl group is attached to the 5th position of the bipyridine ring. This compound is known for its utility in various chemical reactions and its role as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 5-(bromomethyl)- typically involves the bromination of 5-methyl-2,2’-bipyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions for two days.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bipyridine, 5-(bromomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: It can participate in coupling reactions with boronic acids or esters in the presence of palladium catalysts to form bipyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Coupling Reactions: Palladium catalysts (e.g., PdCl2(PPh3)2) and boronic acids or esters under inert atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thioethers.
Coupling Products: Various bipyridine derivatives with different substituents on the pyridine rings.
Scientific Research Applications
2,2’-Bipyridine, 5-(bromomethyl)- is widely used in scientific research due to its versatility:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Its derivatives are explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 5-(bromomethyl)- primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms in the pyridine rings, forming stable complexes. These complexes can participate in various catalytic and redox processes, influencing the reactivity and selectivity of the reactions .
Comparison with Similar Compounds
2,2’-Bipyridine: The parent compound without the bromomethyl group.
5,5’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 5th positions.
6-Bromo-2,2’-bipyridine: A similar compound with a bromine atom at the 6th position.
Uniqueness: 2,2’-Bipyridine, 5-(bromomethyl)- is unique due to the presence of the bromomethyl group, which allows for further functionalization and derivatization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Properties
CAS No. |
98007-15-9 |
|---|---|
Molecular Formula |
C11H9BrN2 |
Molecular Weight |
249.11 g/mol |
IUPAC Name |
5-(bromomethyl)-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7H2 |
InChI Key |
BUYHNPMBJRJUPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














